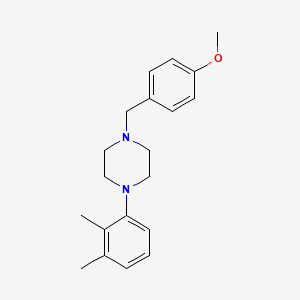![molecular formula C19H19N3O B3835118 10-amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one](/img/structure/B3835118.png)
10-amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one
Descripción general
Descripción
10-amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one, also known as BPN-15606, is a small molecule that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the family of benzo[b]naphthyridine derivatives, which have been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 10-amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one involves the inhibition of beta-secretase activity, which results in the reduction of amyloid beta peptide production. Amyloid beta peptides are known to accumulate in the brains of Alzheimer's patients and contribute to the formation of amyloid plaques, which are a hallmark of the disease. By inhibiting beta-secretase activity, 10-amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one may prevent the formation of amyloid plaques and improve cognitive function in Alzheimer's patients.
Biochemical and Physiological Effects
10-amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one has been found to have several biochemical and physiological effects. In addition to its inhibition of beta-secretase activity, 10-amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one has been found to have antioxidant and anti-inflammatory properties. These properties may contribute to the compound's potential therapeutic effects in Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it suitable for further research. It has also been found to have good bioavailability and pharmacokinetic properties, which may contribute to its potential therapeutic effects. However, there are also limitations to using 10-amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on various biochemical pathways. In addition, the compound may have off-target effects that need to be carefully considered in future studies.
Direcciones Futuras
There are several future directions for further research on 10-amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one. One area of focus is to further elucidate its mechanism of action and effects on various biochemical pathways. Another area of research is to investigate its potential therapeutic effects in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, researchers may explore the use of 10-amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one in combination with other therapeutic agents to enhance its effects and reduce potential side effects. Overall, further research on 10-amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one may lead to the development of new treatments for neurodegenerative disorders and other diseases.
Aplicaciones Científicas De Investigación
10-amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one has been studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. This compound has been found to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta peptides, which are the main component of amyloid plaques in the brains of Alzheimer's patients. 10-amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one has also been found to improve cognitive function in animal models of Alzheimer's disease. These findings suggest that 10-amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one may have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
10-amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b][1,6]naphthyridin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c20-18-14-8-4-5-9-15(14)21-16-10-11-22(19(23)17(16)18)12-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2,(H2,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASLPZKBVDINAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C(=C2C1)N)C(=O)N(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b][1,6]naphthyridin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B3835046.png)
![N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B3835047.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-2-ethoxyphenol](/img/structure/B3835055.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3835062.png)





![2,3,10,11-tetramethoxy-5,6,8,8a,13,14,16,16a-octahydroisoquino[2',1':4,5]pyrazino[2,1-a]isoquinoline](/img/structure/B3835110.png)

![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B3835124.png)
![2-[4-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-1-piperazinyl]-N,N-dimethylacetamide](/img/structure/B3835130.png)